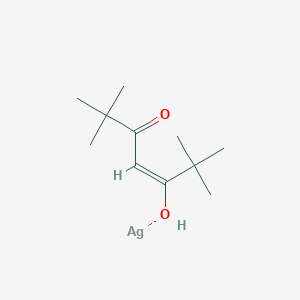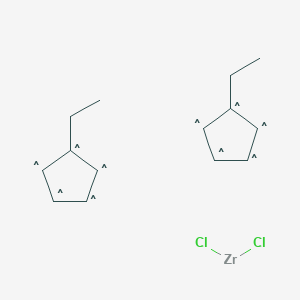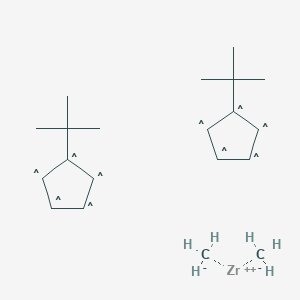![molecular formula C12H14Cl2SiZr B6356947 [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98% CAS No. 86050-32-0](/img/structure/B6356947.png)
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is a metallocene used in Ethene Oligomerization . It is a yellow crystalline solid with the molecular formula [ (CH 3) 2 Si (C 5 H 4) 2 ]ZrCl 2 . The CAS Number is 86050-32-0 .
Molecular Structure Analysis
The molecular weight of [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is 348.46 g/mol . The exact mass and monoisotopic mass are both 345.928881 g/mol .Chemical Reactions Analysis
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is used in Ethene Oligomerization . This suggests that it plays a role in the polymerization of ethene, a common process in the production of polyethylene plastics.Physical And Chemical Properties Analysis
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is a yellow crystalline solid . It has a melting point of over 150 °C . It reacts with water .Wissenschaftliche Forschungsanwendungen
Catalyst for CO2 Cycloaddition
Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride derivatives have been studied for their catalytic properties, particularly in the cycloaddition of CO2 to propylene oxide. Zirconocene derivatives, including those where a cyclopentadienyl ligand is silylated, demonstrated effectiveness as catalysts for this reaction. Certain complexes showed high activity, indicating the potential of these complexes in catalysis related to environmental and industrial processes (Kim et al., 2014).
Polymerization Catalyst
Research has also explored the use of zirconocene complexes, including those related to dimethylbis(cyclopentadienyl)silyl]zirconium dichloride, in polymerization processes. For instance, specific zirconocenes demonstrated high activity in ethylene polymerization, highlighting their potential as powerful catalysts in the polymer industry (Buffet et al., 2015). Additionally, these complexes have been supported on various substrates to enhance their catalytic performance in polymerization reactions.
Molecular Structure and Dynamics
Studies have also focused on the synthesis and structural characterization of zirconium complexes with dimethylbis(cyclopentadienyl)silyl]zirconium dichloride-related ligands. These studies include NMR spectroscopy, elemental analyses, and X-ray crystallography to understand the complexes' molecular structure and dynamics. The research provides deep insights into the bonding, stereochemistry, and reactivity of these complexes, essential for their practical applications in catalysis and material science (Toda et al., 2011).
Safety and Hazards
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
As an organometallic compound, it is often used as a reagent, catalyst, and precursor material in various chemical reactions .
Mode of Action
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is known to be used in Ethene Oligomerization
Biochemical Pathways
Given its use in ethene oligomerization , it may influence the pathways related to this process.
Action Environment
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of water or protic solvents.
Eigenschaften
InChI |
InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGOAAQKUSJSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86050-32-0 |
Source


|
| Record name | [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





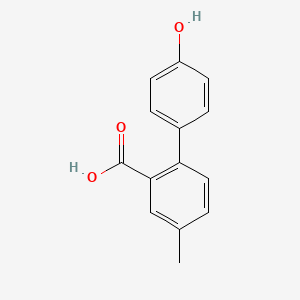
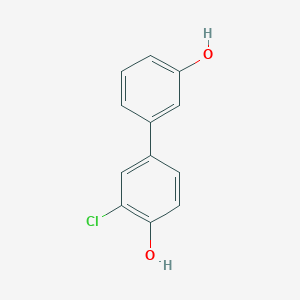



![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
